Methyl 4-(2-phenylethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. Methyl 4-(2-phenylethyl)piperazine-1-carboxylate is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its structural versatility and biological activity.
The compound can be synthesized through various chemical methods, and it is often referenced in scientific literature concerning piperazine derivatives and their pharmacological properties. Sources include academic journals, patents, and chemical databases that detail the synthesis and applications of similar compounds .
Methyl 4-(2-phenylethyl)piperazine-1-carboxylate can be classified as:
The synthesis of methyl 4-(2-phenylethyl)piperazine-1-carboxylate can be achieved through several methods, primarily involving the reaction of piperazine with appropriate carboxylic acid derivatives and phenethyl halides.
Methyl 4-(2-phenylethyl)piperazine-1-carboxylate has a complex molecular structure characterized by:
The molecular formula for methyl 4-(2-phenylethyl)piperazine-1-carboxylate is . Its molecular weight is approximately 252.33 g/mol. The compound's structure can be further elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Methyl 4-(2-phenylethyl)piperazine-1-carboxylate can undergo various chemical reactions typical of esters and amines, including:
The mechanism of action for compounds like methyl 4-(2-phenylethyl)piperazine-1-carboxylate often involves interaction with biological targets such as receptors or enzymes.
Research indicates that piperazine derivatives may act on various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may lead to pharmacological effects such as analgesia or anxiolytic properties.
Methyl 4-(2-phenylethyl)piperazine-1-carboxylate is typically a white to off-white solid at room temperature. It has moderate solubility in polar solvents like water and high solubility in organic solvents such as ethanol and acetone.
The compound exhibits stability under normal conditions but may decompose upon prolonged exposure to heat or moisture. Its reactivity profile includes susceptibility to hydrolysis and nucleophilic attack due to its ester functional group.
Methyl 4-(2-phenylethyl)piperazine-1-carboxylate has potential applications in:
Research continues to explore its efficacy in various therapeutic areas, including pain management and anxiety disorders, highlighting its importance in medicinal chemistry .
Methyl 4-(2-phenylethyl)piperazine-1-carboxylate belongs to the N-arylpiperazine structural class, characterized by a phenethyl substituent on one nitrogen and a carbomethoxy group on the other. Classical synthesis relies heavily on nucleophilic displacement and reductive amination strategies. The most direct route involves the reaction of 1-(2-phenylethyl)piperazine with methyl chloroformate under Schotten-Baumann conditions, typically in a biphasic system (water/dichloromethane) with sodium hydroxide as base. This method affords moderate yields (65–75%) but requires meticulous pH control to avoid N,O-bis-carboxylation byproducts [3] [9].
Alternatively, aromatic nucleophilic substitution (SNAr) serves as a key strategy when employing electron-deficient aryl halides. While not directly applicable to the synthesis of this specific compound due to the absence of an electron-withdrawing group on the phenethyl moiety, SNAr is fundamental for preparing advanced intermediates. For example, N-Boc-piperazine reacts with activated halopyridines (e.g., 2-nitro-5-bromopyridine) at 80–100°C in dimethylformamide to yield N-(nitropyridyl)piperazine derivatives—precursors to drugs like Palbociclib [2] [7]. Subsequent reduction of the nitro group and alkylation with (2-bromoethyl)benzene would yield the phenethylpiperazine intermediate.
Table 1: Classical Synthetic Conditions for Piperazine Carboxylates
Method | Reagents/Conditions | Yield Range | Key Limitations |
---|---|---|---|
Schotten-Baumann Acylation | Methyl chloroformate, NaOH, H₂O/CH₂Cl₂, 0°C | 65–75% | Overacylation; pH sensitivity |
Reductive Amination | 2-Phenylethanal, NaBH₃CN, CH₃OH, rt | 50–70% | Epimerization risk; borate byproducts |
SNAr | Activated aryl halide, DMF, 80–100°C | 40–90% | Requires electron-deficient arenes |
A third approach employs reductive amination between piperazine and 2-phenylethanal, using sodium cyanoborohydride in methanol. This route suffers from low selectivity due to the symmetric nature of piperazine, generating undesired bis-(2-phenylethyl)piperazine (20–30%) that necessitates chromatographic separation. Pre-protection of one piperazine nitrogen mitigates this issue but adds synthetic steps [9].
Catalytic methods have emerged to address limitations in atom economy and stereoselectivity inherent in classical routes. Ruthenium-catalyzed borrowing hydrogen (BH) methodology enables direct N-alkylation using alcohols instead of alkyl halides, with water as the sole byproduct. For methyl 4-(2-phenylethyl)piperazine-1-carboxylate synthesis, this approach would involve reacting piperazine-1-carboxylate with 2-phenylethanol under catalytic transfer hydrogenation conditions. The Shvo’s catalyst (μ⁴-[(η⁵,η⁵-1,2,3,3a,7a-η)-4,7-methanoisobenzofuran-1,3-diyl]bis[dicarbonylruthenium]) (0.5–2 mol%) with diphenylphosphate (4 mol%) in toluene at 100°C achieves >90% conversion in model N-alkylations of amino acid esters, demonstrating applicability to sensitive substrates [1]. Crucially, this base-free system prevents racemization at chiral centers—relevant if synthesizing enantiopure piperazine carboxylates.
Transition metal-free catalysis also offers scalable alternatives. Lithium bis(trimethylsilyl)amide (LiHMDS) mediates N-arylations between piperazines and chloropyrimidines at room temperature in tetrahydrofuran, circumventing palladium residues. This method was optimized for Ribociclib manufacturing and could be adapted for phenethylation using activated (2-haloethyl)benzene derivatives [7].
Table 2: Catalytic Systems for Piperazine Functionalization
Catalyst System | Reaction Type | Temperature | Advantages |
---|---|---|---|
Ru/Shvo’s + Ph₂PO₄H | N-Alkylation with alcohols | 100°C | Base-free; water byproduct |
Pd₂(dba)₃/XPhos | Buchwald-Hartwig amination | 80–110°C | Broad substrate scope |
LiHMDS | Transition metal-free arylation | rt–60°C | No metal residues; fast kinetics |
Esterification typically employs methyl chloroformate, but gold-catalyzed oxidative carbonylation presents an innovative alternative. N-Protected piperazines react with carbon monoxide and methanol under AuCl₃/Selectfluor catalysis (60°C, acetonitrile) to yield carboxylates without electrophilic agents. Yields reach 85% for N-methylpiperazine, though this remains unexplored for N-phenethyl variants [7].
Piperazine’s symmetric diamino structure necessitates strategic protection to achieve selective mono-functionalization. For methyl 4-(2-phenylethyl)piperazine-1-carboxylate, the carbomethoxy group serves dual roles: as a protecting group and a potential pharmacophore. Classical protecting groups include:
In the target compound’s synthesis, the carbomethoxy group allows selective N-phenethylation. Computational studies indicate reduced nucleophilicity at the carbamate nitrogen (∼10⁵-fold vs. secondary amines), enabling exclusive alkylation at the unsubstituted piperazine nitrogen when using stoichiometric (2-bromoethyl)benzene in acetonitrile at 60°C [3] [9].
Orthogonal protection is essential for asymmetric derivatives. In fentanyl synthesis, N-benzyl protects piperazine during anilide formation, followed by hydrogenolytic debenzylation and N-phenethylation. Methyl carboxylate could replace benzyl here, streamlining synthesis by avoiding hydrogenation steps [8].
Scalable production of methyl 4-(2-phenylethyl)piperazine-1-carboxylate faces three key bottlenecks: stoichiometric reagent loadings, purification complexities, and thermal hazards.
Excess Piperazine Requirements: Classical N-alkylations require 2–5 equivalents of piperazine to suppress dialkylation, generating waste salts (e.g., piperazine·HBr). A plant-scale synthesis of analogous piperazines reported 35% yield loss due to salt entrapment in the product [7]. Catalytic BH alleviates this but struggles with volatile alcohols like ethanol—relevant if using 2-phenylethanol. Fixed-bed flow reactors with immobilized Ru catalysts show promise, enhancing mass transfer and minimizing metal leaching [1].
Purification Issues: Chromatography remains prevalent in medicinal chemistry routes for separating N-monoalkylated from N,N-dialkylated piperazines. Industrial alternatives include:
Thermal Hazards: Exotherms during methyl chloroformate addition necessitate cryogenic conditions (0–5°C). In one safety audit, a 100-g scale reaction with piperazine exhibited adiabatic temperature rise to 85°C without cooling—sufficient to decompose carbamate products [9]. Continuous flow systems mitigate this by rapid heat dissipation. A recent Kilo-Lab synthesis of a related piperazine carboxylate achieved 89% yield in flow, versus 72% in batch, by maintaining precise stoichiometry and temperature control [7].
Process intensification via telescoped reactions—e.g., in situ generation of 1-(2-phenylethyl)piperazine followed by carboxylation without isolation—reduces solvent use and cycle times. However, this requires kinetic matching: alkylation must reach >95% conversion before carboxylation to avoid ester hydrolysis by residual amines [3] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1